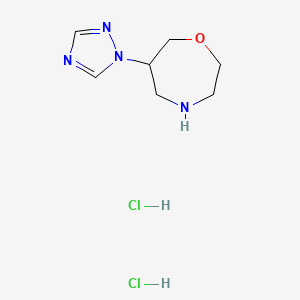
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is a chemical compound that features a triazole ring and an oxazepane ring The triazole ring is known for its presence in various biologically active molecules, while the oxazepane ring is a seven-membered heterocyclic structure containing oxygen and nitrogen atoms
Wissenschaftliche Forschungsanwendungen
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial Agents: It has shown promise as an antibacterial agent, particularly against drug-resistant bacterial strains.
Fungicidal Activity: The compound is also studied for its fungicidal properties, making it a candidate for agricultural applications.
Safety and Hazards
While specific safety and hazard information for “6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride” was not found in the available resources, it’s generally recommended to avoid breathing mist, gas, or vapors of such compounds, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Wirkmechanismus
Target of action
Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have shown significant antibacterial activity .
Biochemical pathways
The affected pathways can also vary widely. For instance, some 1,2,4-triazole derivatives have been found to have anticancer activities, suggesting they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can be influenced by their ability to form hydrogen bonds with different targets, which can improve their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can include inhibiting the growth of bacteria or cancer cells, depending on the specific compound and its targets .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride typically involves the formation of the triazole ring followed by the construction of the oxazepane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines . The oxazepane ring can then be formed through a cyclization reaction involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or oxazepane rings.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or oxazepane rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxazepane rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole are similar in structure and exhibit similar biological activities.
Oxazepane Derivatives: Compounds containing the oxazepane ring, such as certain antifungal agents, share structural similarities and biological properties.
Uniqueness
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific applications .
Eigenschaften
IUPAC Name |
6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGQBKMXBGZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N2C=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
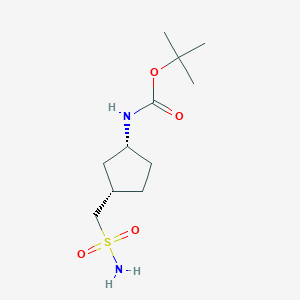
![3-(2-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2562945.png)

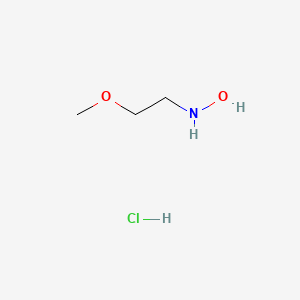
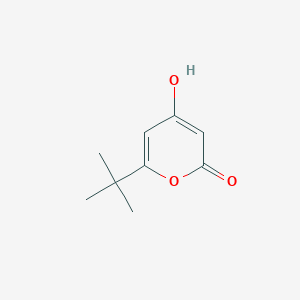
![(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2562950.png)
![N-[2-(oxan-4-ylsulfanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2562951.png)




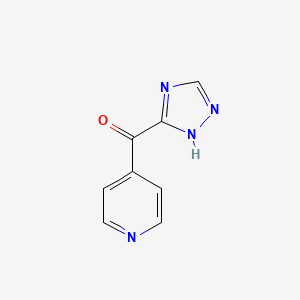
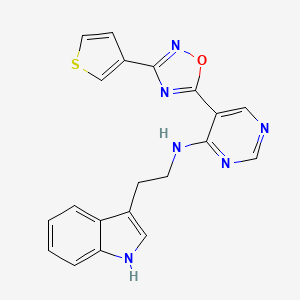
![[(2,4-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2562961.png)
